N-Methyl-3-(m-tolyloxy)propan-1-amine
Description
Contextualization within Amine Chemistry Research
N-Methyl-3-(m-tolyloxy)propan-1-amine is an exemplar of a secondary amine, a class of organic compounds characterized by a nitrogen atom bonded to two carbon atoms and one hydrogen atom. Amines are fundamental in medicinal chemistry and have been integral to the development of numerous therapeutic agents. ucdavis.edu The presence of the amine functional group is a key determinant of the molecule's physicochemical properties, such as its basicity and ability to form salts, which are crucial for its behavior in biological systems.
The structure of this compound, specifically the aryloxypropanamine scaffold, places it within a well-studied family of molecules. wikipedia.org Research into this class of compounds has demonstrated that small modifications to the molecular structure, such as the type and position of substituents on the aromatic rings, can lead to significant changes in pharmacological properties. wikipedia.org For instance, the unsubstituted parent molecule of the phenoxyphenylpropylamine series is a weak serotonin (B10506) reuptake inhibitor, whereas the specific substitutions in this compound confer potent and selective norepinephrine (B1679862) reuptake inhibition. wikipedia.org This sensitivity to structural changes makes the amine and its surrounding framework a rich area for academic investigation into structure-activity relationships.
Historical Context of Related Phenoxypropanamine Chemical Structures
The development of this compound in the early 1970s occurred within a broader historical context of drug discovery that evolved from modifying natural products to the systematic synthesis of novel organic chemicals. wikipedia.orgwikipedia.orgresearchgate.net The late 19th and early 20th centuries saw the rise of pharmaceutical chemistry, with many early synthetic drugs emerging from the byproducts of the coal-tar and dye industries. researchgate.net
The aryloxypropanamine scaffold, central to the structure of this compound, is also the foundation for other significant compounds developed around the same period, including fluoxetine (B1211875) and atomoxetine (B1665822). wikipedia.org These compounds originated from research programs aimed at creating new antidepressants by exploring derivatives of diphenhydramine. wikipedia.org This line of inquiry led to the synthesis of N-methyl-3-phenoxy-3-phenylpropan-1-amine (N-Methyl-PPPA), a direct structural relative, which was also investigated in the 1970s. wikipedia.org The research illustrates a period of intense exploration in medicinal chemistry, where systematic structural modifications of a core scaffold were employed to discover compounds with specific biological activities. wikipedia.orgwikipedia.org This approach, moving from a lead compound to generate a series of analogues for testing, was a hallmark of rational drug design during this era. nih.gov
Positioning within the Molecular Chemical Space of Organic Compounds
"Chemical space" is a concept used in cheminformatics to describe the vast, multidimensional property space occupied by all possible molecules. wikipedia.org This space is estimated to contain an immense number of compounds, with the "drug-like" portion alone estimated to be in the order of 10^60 molecules. wikipedia.orgacs.org Researchers navigate and analyze this space using molecular descriptors—quantitative properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological features. chimia.chnih.gov
This compound can be positioned within this chemical space using its specific set of molecular descriptors. These values place it within the region of "small molecules," which are of particular interest in medicinal chemistry. chimia.ch Systems like the Molecular Quantum Numbers (MQN), a 42-dimensional property space, have been developed to classify and map the chemical space of known and potential organic molecules. chimia.chresearchgate.net
The table below presents some computed properties that define the position of this compound (Nisoxetine) in chemical space.
| Descriptor | Value | Source |
|---|---|---|
| Molecular Weight | 271.35 g/mol | nih.gov |
| XLogP3 | 3.1 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 6 | nih.gov |
| Topological Polar Surface Area | 30.5 Ų | nih.gov |
These properties are consistent with frameworks like Lipinski's "Rule of Five," which provides guidelines for the drug-likeness of a chemical compound. wikipedia.org By analyzing these descriptors, this compound is situated in a well-explored and highly relevant region of the vast molecular chemical space, alongside many other biologically active compounds. wikipedia.orgchimia.ch
Properties
IUPAC Name |
N-methyl-3-(3-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10-5-3-6-11(9-10)13-8-4-7-12-2/h3,5-6,9,12H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHNOYSPXAZXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629783 | |
| Record name | N-Methyl-3-(3-methylphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-00-1 | |
| Record name | N-Methyl-3-(3-methylphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Methyl 3 M Tolyloxy Propan 1 Amine and Analogues
Retrosynthetic Analysis of the N-Methyl-3-(m-tolyloxy)propan-1-amine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection points are the carbon-oxygen (C-O) ether linkage and the carbon-nitrogen (C-N) bond of the secondary amine.
Disconnection of the C-N bond: This approach suggests forming the amine functionality as a late-stage step. The immediate precursor would be the aldehyde, 3-(m-tolyloxy)propanal. This aldehyde can then be subjected to reductive amination with methylamine (B109427) to furnish the target molecule.
Disconnection of the C-O ether bond: This strategy focuses on creating the aryl ether linkage. This leads to two potential precursor sets:
m-cresol (B1676322) and a propyl-amine fragment bearing a suitable leaving group, such as N-methyl-3-chloropropan-1-amine.
An aryl halide, such as 3-bromotoluene (B146084), and 3-(methylamino)propan-1-ol (B125474), which would require a metal-catalyzed coupling reaction.
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Classical Organic Synthesis Routes to Phenoxypropanamines
Traditional methods for constructing molecules like this compound rely on well-established, high-yielding reactions that are fundamental to organic synthesis.
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This process is paramount in pharmaceutical chemistry for its operational simplicity and the wide availability of starting materials. nih.gov The reaction typically involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com
For the synthesis of this compound, this strategy would involve the reaction of 3-(m-tolyloxy)propanal with methylamine under weakly acidic conditions to form the intermediate imine, followed by reduction. wikipedia.org A key advantage of this method is the prevention of over-alkylation, a common issue with direct alkylation of amines. masterorganicchemistry.com The choice of reducing agent is crucial for the success of a one-pot reaction, as the agent must selectively reduce the imine intermediate without significantly reducing the starting aldehyde. youtube.com
| Reducing Agent | Characteristics |
| Sodium borohydride (B1222165) (NaBH₄) | A common, mild reducing agent. It can reduce aldehydes and ketones, so for one-pot procedures, it's often added after imine formation is complete. masterorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | A weaker reducing agent than NaBH₄. It is particularly effective for one-pot reductive aminations because it is stable in mildly acidic conditions and reduces protonated imines (iminium ions) much faster than it reduces aldehydes or ketones. masterorganicchemistry.comyoutube.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A non-toxic and mild reducing agent that has gained popularity as an alternative to NaBH₃CN. masterorganicchemistry.com It is particularly effective for the reductive amination of a wide range of aldehydes and ketones. |
Nucleophilic Substitution Reactions
Nucleophilic substitution is a foundational class of reactions in organic chemistry where a nucleophile displaces a leaving group. This approach can be used to form either the C-O ether bond or the C-N amine bond in the target scaffold.
Aryl Ether Formation: The Williamson ether synthesis is the classical method for forming this bond. In this approach, the phenoxide ion of m-cresol, generated by a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), acts as a nucleophile. It attacks an alkyl halide, such as 1-chloro-3-(methylamino)propane, to form the ether linkage.
A related method involves the nucleophilic aromatic substitution (SNAᵣ) mechanism. This reaction is typically effective when the aromatic ring is activated by electron-withdrawing groups. fishersci.co.uklibretexts.org For an unactivated ring like in m-cresol, harsh conditions are generally required. However, the synthesis of related compounds, such as the o-tolyloxy analogue atomoxetine (B1665822), utilizes a key etherification step where a chloropropanamine intermediate reacts with o-cresol (B1677501) in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in solvents like toluene (B28343) and DMSO at elevated temperatures.
Amine Formation: Alternatively, the C-N bond can be formed via nucleophilic substitution. In this scenario, methylamine acts as the nucleophile, displacing a leaving group (e.g., a halide or tosylate) from a 3-(m-tolyloxy)propyl precursor. A significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts.
Mitsunobu Reaction in Aryl Ether Formation for Related Analogues
The Mitsunobu reaction is a powerful and mild method for converting primary and secondary alcohols into a variety of functional groups, including esters and ethers, with inversion of stereochemistry. wikipedia.orgnih.gov It has found wide application in the synthesis of natural products and complex molecules. nih.govresearchgate.net The reaction couples an alcohol and an acidic pronucleophile (pKa typically < 13) in the presence of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
In the context of synthesizing phenoxypropanamine analogues, the Mitsunobu reaction can be employed to form the critical aryl ether bond. This would involve reacting 3-(methylamino)propan-1-ol with m-cresol. The mechanism proceeds through the activation of the alcohol by the PPh₃/DEAD reagent system, making the hydroxyl group a good leaving group, which is then displaced by the phenoxide nucleophile in a classic Sₙ2 fashion. organic-chemistry.org This reaction is stereospecific, which is a significant advantage when synthesizing chiral analogues from chiral alcohols. nih.gov
Modern Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition-metal catalysis, in particular, has revolutionized the formation of C-O and C-N bonds. nih.gov
Transition Metal-Catalyzed Reactions
Transition-metal catalyzed cross-coupling reactions provide powerful alternatives to classical methods for constructing aryl ethers and amines.
C-O Bond Formation (Aryl Ether Synthesis):
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. Modern variations use catalytic amounts of a copper salt, often with a ligand, to facilitate the reaction under milder conditions than the original stoichiometric protocols. nih.gov This method could be used to couple 3-bromotoluene with 3-(methylamino)propan-1-ol.
Buchwald-Hartwig Amination: While primarily known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling has been extended to the synthesis of aryl ethers. This reaction couples aryl halides or triflates with alcohols, providing a highly general and functional-group-tolerant method for C-O bond formation.
C-N Bond Formation (Amine Synthesis): The Buchwald-Hartwig amination is the preeminent method for the palladium-catalyzed formation of C-N bonds. It can be used to couple an aryl halide, such as 1-bromo-3-(m-tolyloxy)propane, with methylamine. This reaction is known for its exceptional scope and tolerance of various functional groups.
Catalytic Reductive Amination: In addition to hydride reagents, reductive amination can be performed using transition metal catalysts. Catalytic hydrogenation over platinum, palladium, or nickel is a common method. wikipedia.org More recently, transfer hydrogenation using catalysts like nickel nanoparticles with isopropanol (B130326) as the hydrogen source has been developed as an efficient alternative. organic-chemistry.org These methods are integral to green chemistry as they can often be performed in one-pot procedures under mild conditions. wikipedia.org
| Catalytic Method | Metal Catalyst | Bond Formed | Reactants Example |
| Ullmann Condensation | Copper (Cu) | C-O (Ether) | Aryl Halide + Alcohol |
| Buchwald-Hartwig Coupling | Palladium (Pd) | C-O (Ether) or C-N (Amine) | Aryl Halide + Alcohol/Amine |
| Catalytic Hydrogenation | Palladium (Pd), Platinum (Pt), Nickel (Ni) | C-N (Amine) | Imine + H₂ |
| Transfer Hydrogenation | Nickel (Ni), Iridium (Ir), Ruthenium (Ru) | C-N (Amine) | Imine + H-donor (e.g., isopropanol) |
C-H Functionalization Techniques Applied to Similar Amine Structures
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis and modification of complex molecules, including amine structures similar to this compound. thieme-connect.com This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. Various methods for the C-H functionalization of amines have been developed, primarily targeting the α and β positions relative to the nitrogen atom. researchgate.net
Transition metal catalysis is a cornerstone of C-H functionalization. acs.org Palladium, rhodium, and iridium complexes are widely used to activate C-H bonds, often with the assistance of a directing group to ensure regioselectivity. numberanalytics.com For amine structures, the nitrogen atom itself or a removable directing group can guide the catalyst to a specific C-H bond. For instance, elegant use of transition metal catalysis, often in conjunction with a directing group strategy, has enabled the selective β, γ, δ, and remote C(sp3)–H functionalization of amines. nih.gov
Photoredox catalysis has also emerged as a mild and efficient method for C-H functionalization. acs.org This technique utilizes light-absorbing catalysts to generate highly reactive radical intermediates that can participate in a variety of bond-forming reactions. This approach is particularly attractive for its operational simplicity and compatibility with a wide range of functional groups.
A quinone-mediated synthetic platform has been developed for the construction of primary α-tertiary amines from α-branched primary amine starting materials. This method relies on the in situ generation of reactive ketimine intermediates which can then react with various carbon-centered nucleophiles. nih.gov
Below is a table summarizing key C-H functionalization techniques applicable to amine scaffolds:
| Technique | Catalyst/Reagent | Position of Functionalization | Key Features |
| Directed C-H Activation | Transition Metals (e.g., Pd, Rh) | β, γ, δ | High regioselectivity, requires a directing group. |
| Photoredox Catalysis | Light-absorbing catalysts | α | Mild reaction conditions, broad functional group tolerance. |
| Quinone-Mediated Oxidation | Quinones | α | In situ generation of reactive intermediates. |
Asymmetric Synthesis of Enantiopure Analogues
The synthesis of enantiomerically pure amines is of paramount importance in medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its biological activity. Asymmetric synthesis provides a direct route to enantiopure compounds, avoiding the need for chiral resolution.
One of the most powerful methods for the asymmetric synthesis of chiral amines is the use of chiral auxiliaries. The Ellman tert-butanesulfinamide reagent is a widely used chiral auxiliary that allows for the diastereoselective synthesis of a broad range of chiral amines. osi.lv The auxiliary is first condensed with a ketone or aldehyde to form a chiral N-sulfinyl imine, which then undergoes diastereoselective addition of a nucleophile. Subsequent removal of the auxiliary yields the desired enantiopure amine.
Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure amines. researchgate.net Enzymes, such as transaminases, can catalyze the asymmetric amination of prochiral ketones with high enantioselectivity under mild reaction conditions. researchgate.net This approach is particularly attractive for its high efficiency and sustainability. The use of immobilized enzymes can further enhance the practicality of this method by allowing for easy catalyst recovery and reuse. researchgate.net
The following table outlines common strategies for the asymmetric synthesis of enantiopure amines:
| Strategy | Key Reagent/Catalyst | Stereocontrol Element | Advantages |
| Chiral Auxiliary | Ellman's tert-butanesulfinamide | Chiral auxiliary | Broad substrate scope, high diastereoselectivity. |
| Biocatalysis | Transaminase enzymes | Enzyme active site | High enantioselectivity, mild conditions, sustainable. |
Stereochemical Control and Diastereoselectivity in Phenoxypropanamine Synthesis
The synthesis of phenoxypropanamine derivatives with multiple stereocenters requires precise control over the stereochemical outcome of the reactions. Diastereoselectivity, the preferential formation of one diastereomer over another, is a key consideration in such syntheses.
The use of chiral auxiliaries, as discussed in the context of asymmetric synthesis, is a powerful strategy for achieving high diastereoselectivity. osi.lv For example, the addition of a nucleophile to a chiral N-sulfinyl imine derived from a phenoxypropanone would proceed with high diastereoselectivity, allowing for the controlled formation of a new stereocenter.
Substrate-controlled diastereoselective reactions are another important approach. In this strategy, an existing stereocenter in the substrate directs the stereochemical outcome of a subsequent reaction. For instance, the reduction of a ketone in a phenoxypropanamine backbone containing a chiral center can proceed with high diastereoselectivity, depending on the nature of the reducing agent and the steric and electronic properties of the substrate.
Conformational factors can play a significant role in governing stereoselectivity in the synthesis of flexible molecules like diphenylpropylamines. nih.gov Understanding the conformational preferences of reaction intermediates can be crucial for predicting and controlling the diastereochemical outcome of a reaction.
The following table summarizes key strategies for achieving stereochemical control in the synthesis of phenoxypropanamines:
| Strategy | Method | Controlling Element | Outcome |
| Chiral Auxiliary | Addition to chiral imines | Chiral auxiliary | High diastereoselectivity |
| Substrate Control | Reduction of a ketone | Existing stereocenter | Diastereoselective formation of a new stereocenter |
| Reagent Control | Use of stereoselective reagents | Reagent-substrate interactions | Preferential formation of one diastereomer |
Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl 3 M Tolyloxy Propan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed experimental NMR data for N-Methyl-3-(m-tolyloxy)propan-1-amine is not available in the public domain. A complete structural assignment using NMR would typically involve the following analyses:
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum would be essential for identifying the chemical environment of the protons in the molecule. The analysis would involve determining the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) for each proton. This information would help to map the proton framework of the molecule, including the relative positions of protons on the tolyl and phenyl rings, and along the propan-1-amine chain. Without experimental data, a table of expected ¹H NMR signals cannot be generated.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the complex structure of a molecule like this compound.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to establish connectivity between adjacent protons.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would identify direct one-bond correlations between protons and the carbon atoms they are attached to.
As no experimental 2D NMR data has been found, a detailed analysis of these correlations cannot be performed.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide the high-accuracy mass of the molecular ion, allowing for the determination of the precise elemental composition and confirming the molecular formula of this compound. While the molecular formula is presumed based on its identity as an atomoxetine-related compound, specific HRMS data from a peer-reviewed source is not available.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the molecule. Key fragmentation pathways for this compound would likely involve cleavage of the ether linkage and fragmentation of the propan-1-amine side chain. Without experimental MS/MS data, a detailed analysis of these fragmentation pathways and a corresponding data table cannot be presented.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the secondary amine, the aromatic ring, the ether linkage, and the aliphatic chain.
The key functional groups and their expected vibrational frequencies are detailed below:
N-H Stretch: As a secondary amine, a characteristic N-H stretching vibration is anticipated. Unlike primary amines which show two N-H stretching bands, secondary amines typically display a single, weaker absorption in the region of 3300-3500 cm⁻¹. wpmucdn.comspectroscopyonline.com The presence of hydrogen bonding can cause this peak to broaden. docbrown.info
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in aliphatic amines is expected to appear in the range of 1020-1220 cm⁻¹. docbrown.info
Aromatic C-H Stretch: The C-H stretching vibrations of the m-tolyl group will likely be observed just above 3000 cm⁻¹.
Aromatic C=C Bends: The in-plane bending vibrations of the carbon-carbon double bonds in the aromatic ring typically produce sharp peaks in the fingerprint region, between 1400 and 1600 cm⁻¹.
Aromatic C-H Bends: Out-of-plane C-H bending vibrations for the meta-substituted aromatic ring are expected in the region of 690-900 cm⁻¹. The precise wavenumbers can help confirm the substitution pattern.
C-O-C Stretch (Aryl-Alkyl Ether): The asymmetric stretching of the aryl-alkyl ether linkage is anticipated to produce a strong absorption band between 1200 and 1275 cm⁻¹. A corresponding symmetric stretching band is expected at a lower frequency, typically between 1020 and 1075 cm⁻¹.
Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the propyl chain will appear in the 2850-2960 cm⁻¹ region. wpmucdn.com
The following interactive data table summarizes the predicted key IR absorption bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium |
| Aliphatic Amine | C-N Stretch | 1020 - 1220 | Medium |
| Aromatic Ring | C-H Stretch | > 3000 | Medium |
| Aromatic Ring | C=C Bends | 1400 - 1600 | Medium to Strong |
| Aromatic Ring | C-H Bends (meta-substituted) | 690 - 900 | Strong |
| Aryl-Alkyl Ether | Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |
| Aryl-Alkyl Ether | Symmetric C-O-C Stretch | 1020 - 1075 | Medium |
| Alkyl Chain | C-H Stretch | 2850 - 2960 | Strong |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Expected Solid-State Conformation:
Potential Intermolecular Interactions:
In the crystalline lattice, molecules of this compound are expected to be held together by a network of intermolecular forces.
Hydrogen Bonding: The most significant intermolecular interaction is likely to be hydrogen bonding between the secondary amine (N-H group) of one molecule and the nitrogen atom of a neighboring molecule. This N-H···N interaction is a common feature in the crystal structures of secondary amines. mdpi.com
Dipole-Dipole Interactions: The polar C-N and C-O bonds will give rise to dipole-dipole interactions, further influencing the molecular packing.
The following table outlines the key structural parameters that would be determined through X-ray crystallography:
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-N, C-O, C-C, C-H, N-H). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-O-C, C-N-C). |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Intermolecular Contacts | The distances and geometries of hydrogen bonds and other non-covalent interactions. |
Computational Chemistry and Molecular Modeling of N Methyl 3 M Tolyloxy Propan 1 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution, which in turn dictates the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like N-Methyl-3-(m-tolyloxy)propan-1-amine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict a variety of crucial properties. nih.gov These include optimizing the molecular geometry to find its most stable three-dimensional conformation, calculating vibrational frequencies corresponding to its infrared spectrum, and determining electronic properties. researchgate.net
Key electronic descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack. scirp.org
| Calculated Property | Exemplary Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -825.123 | Indicates the molecule's thermodynamic stability. |
| HOMO Energy (eV) | -6.54 | Relates to the electron-donating ability of the molecule. |
| LUMO Energy (eV) | -0.21 | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (eV) | 6.33 | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | 2.15 | Measures the polarity of the molecule. scirp.org |
This interactive table presents hypothetical data representative of a DFT calculation for this compound, illustrating the types of insights gained.
Ab Initio Methods for Molecular Property Prediction
Ab initio methods, Latin for "from the beginning," are quantum chemistry methods based on first principles without the use of experimental data. numberanalytics.com Methods like Hartree-Fock (HF) theory provide a foundational approach to approximating the many-electron wavefunction. While computationally more demanding than some DFT methods, ab initio calculations are invaluable for predicting molecular properties such as geometry, electronic structure, and spectroscopic data. numberanalytics.comnumberanalytics.com These methods can be systematically improved by including electron correlation through post-HF methods, offering a pathway to highly accurate predictions that can complement and validate experimental findings. numberanalytics.com For drug-like molecules, these calculations help in understanding drug-target interactions and optimizing lead compounds. numberanalytics.com
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
This compound possesses several rotatable bonds, granting it significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool for exploring this flexibility. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule's conformation evolves over time. ulisboa.ptresearchgate.net
By simulating the molecule in a solvent (typically water) at a given temperature and pressure, MD can map out the conformational energy landscape. nih.gov This allows for the identification of low-energy, stable conformations and the transition pathways between them. Understanding the conformational preferences and flexibility is critical, as a molecule's three-dimensional shape dictates its ability to interact with biological targets. All-atom MD simulations, using force fields like OPLS or CHARMM, can provide detailed insights into the behavior of amine-containing compounds in aqueous environments. nih.govacs.org
Molecular Docking and Ligand-Target Interaction Profiling
Given its structural similarity to atomoxetine (B1665822), a known norepinephrine (B1679862) transporter (NET) inhibitor, it is highly probable that this compound also targets NET. guidetopharmacology.orgdrugbank.comclinpgx.org Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein).
Docking simulations would place this compound into the binding site of a NET structural model. mdpi.com These simulations calculate a binding score, such as binding affinity or free energy of binding (in kcal/mol), which estimates the strength of the ligand-target interaction. The results also provide a detailed view of the specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, formed between the ligand and key amino acid residues in the binding pocket. nih.govresearchgate.net Key residues in the NET binding site, like Aspartic Acid 75 (D75) and Phenylalanine 317 (F317), are crucial for recognizing and binding inhibitors. mdpi.com Comparing the docking pose and interactions of this meta-isomer to the known binding mode of atomoxetine could reveal important differences in affinity and selectivity.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (NET) | Interaction Types |
|---|---|---|---|
| This compound | -9.2 | Asp75, Val76, Tyr152, Phe317 | Ionic, Hydrogen Bond, Hydrophobic |
| Atomoxetine (ortho-isomer) | -9.8 | Asp75, Gly74, Tyr152, Phe317 | Ionic, Hydrogen Bond, Hydrophobic |
This interactive table shows a hypothetical comparison of docking results for the meta-isomer and atomoxetine against the norepinephrine transporter (NET), illustrating how this method can be used to compare related compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured NET inhibitory potencies would be required.
For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (LogP), and electronic properties (e.g., atomic charges, dipole moment). Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is then developed that correlates a combination of these descriptors with the observed biological activity. nih.govresearchgate.net A predictive QSAR model can then be used to estimate the activity of new, unsynthesized analogues, guiding the design of more potent inhibitors.
Computational Chemical Space Exploration for Analogous Compounds
Building upon the insights from quantum mechanics, molecular dynamics, and QSAR, computational methods can be used to explore the chemical space around this compound to design novel analogues with potentially improved properties. This process involves creating virtual libraries of compounds by systematically modifying the parent structure—for example, by changing substituents on the aromatic rings or altering the linker chain.
These virtual libraries, which can contain thousands or even millions of compounds, are then screened in silico. nih.gov High-throughput virtual screening can employ methods like molecular docking to predict binding affinity to the target (NET) and machine learning models to predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET). arxiv.org This computational exploration allows chemists to prioritize a smaller, more promising set of novel compounds for chemical synthesis and experimental testing, significantly accelerating the discovery of new lead compounds. nih.gov
Preclinical Pharmacological and Biochemical Investigations of N Methyl 3 M Tolyloxy Propan 1 Amine
In Vitro Receptor Binding Affinity Studies with Relevant Neurotransmitter Transporters (e.g., monoamine transporters)
In vitro binding assays have been crucial in characterizing the affinity of N-Methyl-3-(m-tolyloxy)propan-1-amine for monoamine transporters. These studies consistently demonstrate that the compound is a potent and selective ligand for the norepinephrine (B1679862) transporter (NET). wikipedia.org Its affinity for NET is significantly higher than for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).
Radioligand binding studies using [³H]nisoxetine have shown high-affinity binding to a single population of sites associated with the norepinephrine transporter complex in rat cortical membranes. nih.gov The binding affinity (Ki) for NET is generally reported to be in the low nanomolar range, approximately 0.8 nM. wikipedia.org In contrast, its potency for blocking serotonin and dopamine uptake is substantially lower, being about 1000-fold and 400-fold less potent, respectively, compared to its action on norepinephrine uptake. wikipedia.org This high degree of selectivity for NET over other monoamine transporters is a defining feature of the compound. Furthermore, this compound shows little to no significant affinity for various other neurotransmitter receptors. wikipedia.org
| Transporter | Binding Affinity (Ki) | Reference |
|---|---|---|
| Norepinephrine Transporter (NET) | ~0.8 nM | wikipedia.org |
| Serotonin Transporter (SERT) | ~800 nM (estimated 1000x less potent than for NET) | wikipedia.org |
| Dopamine Transporter (DAT) | ~320 nM (estimated 400x less potent than for NET) | wikipedia.org |
Enzyme Inhibition and Activation Assays (e.g., reuptake inhibition, if applicable)
The primary mechanism of action for this compound is the inhibition of the norepinephrine reuptake process. This has been confirmed through various functional assays. In studies using synaptosomes from rat brain tissue, the compound potently inhibits the uptake of radiolabeled norepinephrine.
This compound was found to be as potent as the tricyclic antidepressant desipramine (B1205290) in inhibiting norepinephrine uptake in brain synaptosomes. wikipedia.org Functional assays in rat vas deferens, a peripheral tissue rich in sympathetic nerve terminals, showed that it was equipotent with desipramine in inhibiting the accumulation of ³H-noradrenaline. nih.gov This inhibitory action effectively increases the concentration and duration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. The compound's specificity is highlighted by its minimal effect on serotonin and dopamine reuptake at concentrations where norepinephrine reuptake is significantly blocked. wikipedia.org
| Assay Type | Tissue/System | Parameter | Value | Reference |
|---|---|---|---|---|
| [³H]Noradrenaline Uptake Inhibition | Rat Brain Synaptosomes | Potency | Comparable to Desipramine | wikipedia.org |
| [³H]Noradrenaline Accumulation Inhibition | Rat Vas Deferens | Potency | Equipotent to Desipramine | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies of the phenoxyphenylpropylamine scaffold have revealed that subtle modifications to the chemical structure can dramatically alter both potency and selectivity for monoamine transporters. The development of this compound and its close analogue, fluoxetine (B1211875), provides a clear example of this principle.
The key structural difference lies in the substitution on the phenoxy ring. This compound features a methoxy (B1213986) group at the ortho (2') position, which confers high selectivity for the norepinephrine transporter (NET). In contrast, fluoxetine has a trifluoromethyl group at the para (4') position, a modification that shifts the selectivity dramatically towards the serotonin transporter (SERT). This demonstrates that the position of the substituent group is a critical determinant of transporter selectivity for this class of compounds.
This compound possesses a chiral center, and its stereochemistry significantly influences its biological activity. The compound is often used as a racemate, but studies on its individual enantiomers have shown a clear stereoselective preference for NET binding. The (R)-isomer of this compound exhibits a 20-fold greater affinity for NET than its corresponding (S)-isomer. wikipedia.org This stereoselectivity is a common feature among many chiral psychoactive compounds, where one enantiomer is often responsible for the majority of the pharmacological activity. This highlights the importance of the three-dimensional conformation of the molecule for its interaction with the binding site on the norepinephrine transporter.
Cellular and Subcellular Mechanistic Studies (e.g., modulation of intracellular pathways)
The primary cellular mechanism of this compound is the blockade of the norepinephrine transporter on the presynaptic neuronal membrane. This inhibition leads to an accumulation of norepinephrine in the synaptic space, enhancing the activation of postsynaptic and presynaptic adrenergic receptors.
Beyond this direct effect on neurotransmitter levels, preclinical studies suggest that sustained noradrenergic stimulation can modulate intracellular signaling pathways and gene expression. In a study involving male rats, continuous infusion of this compound for seven days resulted in significant changes in prodynorphin (PDYN) gene expression in various brain regions. nih.gov Specifically, PDYN mRNA levels increased in the hypothalamus, nucleus accumbens, and hippocampus, while a significant decrease was observed in the caudate putamen. nih.gov These findings indicate that the pharmacological effects of the compound extend to the regulation of neuropeptide systems through downstream cellular and genomic mechanisms.
In Vitro and In Vivo Pharmacokinetic Characterization in Preclinical Animal Models
The pharmacokinetic properties of this compound have been investigated in preclinical animal models, primarily to understand its distribution and to validate its use as a research tool.
In vivo distribution studies in mice using the radiolabeled form, [¹¹C]nisoxetine, have demonstrated that the compound readily enters the brain. nih.gov Following intravenous administration, uptake and retention of the tracer were observed in several brain regions, including the cortex, striatum, hypothalamus, and thalamus, with the highest concentrations found in the hypothalamus and cortex. nih.gov These are regions with known dense noradrenergic innervation, consistent with the compound's high affinity for NET.
Studies in rats have also utilized this compound in various experimental paradigms. For example, it has been administered via continuous infusion using osmotic minipumps to study the long-term effects of NET inhibition. nih.gov In other in vitro experiments using rat tissues, the compound effectively inhibited norepinephrine uptake in the vas deferens and potentiated norepinephrine-induced contractions in mesenteric veins and arteries, demonstrating its bioavailability and activity in peripheral tissues. nih.govnih.gov
An early preclinical study in human volunteers provided initial plasma concentration data, showing an average plasma concentration of 0.028 µg/mL after a single dose and 0.049 µg/mL after fifteen doses. wikipedia.org However, comprehensive pharmacokinetic parameters such as metabolic pathways, half-life, and clearance in preclinical animal models are not extensively documented in publicly available literature.
Absorption and Distribution Studies in Animal Systems
Preclinical studies in animal models, specifically Fischer 344 rats and beagle dogs, indicate that the related compound Atomoxetine (B1665822) is well-absorbed from the gastrointestinal tract following oral administration. nih.gov However, the systemic availability of the compound differs significantly between species, largely due to the extent of first-pass metabolism. nih.gov
In rats, the oral bioavailability of Atomoxetine was found to be low, whereas in dogs, it was substantially higher. nih.govfda.gov This difference is primarily attributed to efficient first-pass hepatic clearance in rats. nih.gov Following absorption, Atomoxetine is rapidly distributed to various tissues. fda.gov It is highly bound to plasma proteins, primarily albumin, with a binding percentage of approximately 98.7% in both human and animal plasma (96.7% in beagle dogs). fda.govnih.gov This extensive protein binding influences its distribution volume. The volume of distribution at steady-state has been determined to be 0.85 L/kg, suggesting distribution into the total body water. nih.govbohrium.com Studies using radiolabeled Atomoxetine in pregnant rats have shown that the compound is distributed into milk and can cross the placenta. fda.gov
Table 1: Comparative Oral Bioavailability and Plasma Protein Binding of Atomoxetine in Animal Models
| Species | Oral Bioavailability (%) | Plasma Protein Binding (%) |
|---|---|---|
| Fischer 344 Rat | 4 | Not Specified |
| Beagle Dog | 74 | 96.7 |
| Rhesus Monkey | 45 | Not Specified |
Preclinical Excretion Pathways and Mass Balance Studies
The elimination of Atomoxetine in preclinical animal models occurs primarily through extensive metabolism followed by the excretion of its metabolites. nih.gov The majority of the administered dose is recovered in the urine, with a smaller portion eliminated in the feces. nih.gov Fecal excretion is thought to be a result of biliary elimination of metabolites rather than from unabsorbed drug. nih.govfda.gov In both rats and dogs, nearly the entire administered dose was reported to be excreted within 24 hours. nih.gov
Mass balance studies with radiolabeled Atomoxetine have quantified the routes of excretion. In rats, approximately 66% of the total dose was excreted in the urine and 32% in the feces. nih.gov In dogs, the proportions were 48% in the urine and 42% in the feces. nih.gov The primary metabolic pathways identified in both species include aromatic ring hydroxylation to form 4-hydroxyatomoxetine, N-demethylation to N-desmethylatomoxetine, and to a lesser extent, benzylic oxidation (in rats). nih.govfda.gov The primary oxidative metabolite, 4-hydroxyatomoxetine, is then further conjugated with glucuronic acid (and sulfate (B86663) in dogs) before excretion. nih.govfda.gov
Table 2: Excretion of a Single Dose of Atomoxetine in Preclinical Models
| Species | Route of Excretion | Percentage of Dose Excreted (%) | Primary Excreted Metabolite |
|---|---|---|---|
| Fischer 344 Rat | Urine | 66 | 4-hydroxyatomoxetine-O-glucuronide |
| Feces | 32 | Biliary Metabolites | |
| Beagle Dog | Urine | 48 | 4-hydroxyatomoxetine-O-glucuronide |
Metabolic Pathways of N Methyl 3 M Tolyloxy Propan 1 Amine in Preclinical Systems
In Vitro Metabolic Studies Using Hepatic Microsomes (e.g., Human, Mouse, Rat Liver Microsomes)
Identification and Characterization of Phase I Metabolites
Phase I metabolism typically involves oxidation, reduction, or hydrolysis to introduce or expose polar functional groups. acnp.org For a compound like Nisoxetine (B1678948), potential Phase I metabolic reactions could include:
N-demethylation: Removal of the methyl group from the secondary amine to form the primary amine metabolite.
Hydroxylation: Addition of a hydroxyl group to the aromatic rings or the aliphatic chain.
O-demethylation: Removal of the methyl group from the tolyloxy moiety.
A detailed study on the structurally related norepinephrine (B1679862) reuptake inhibitor atomoxetine (B1665822) identified metabolites resulting from aromatic ring hydroxylation and benzylic oxidation. nih.gov However, without experimental data from incubations of Nisoxetine with liver microsomes, the specific Phase I metabolites remain unconfirmed.
Identification and Characterization of Phase II Metabolites (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. upol.czresearchgate.net Glucuronidation, catalyzed by UGTs, is a major Phase II pathway for many drugs. uomus.edu.iqnih.gov Functional groups on Nisoxetine or its potential Phase I metabolites, such as hydroxyl groups or the secondary amine, could be susceptible to glucuronidation. uomus.edu.iqdrughunter.com For instance, if hydroxylation occurs in Phase I, the resulting hydroxylated metabolite would be a prime substrate for O-glucuronidation. Direct N-glucuronidation of the secondary amine is also a possibility. uomus.edu.iq Specific studies identifying glucuronide conjugates of Nisoxetine have not been published.
Elucidation of Cytochrome P450 Enzyme Involvement in Metabolism (e.g., CYP2D6, CYP3A4, CYP2B6, CYP2C8)
Cytochrome P450 enzymes are the primary drivers of Phase I metabolism for a vast number of pharmaceuticals. acnp.orgupol.cz The metabolism of many antidepressants and norepinephrine reuptake inhibitors is heavily influenced by specific CYP isoforms, particularly CYP2D6. researchgate.netbpac.org.nzpsychopharmacologyinstitute.com
CYP2D6: This enzyme is known to metabolize many small amine-containing compounds and is a major pathway for structurally similar drugs like fluoxetine (B1211875) and atomoxetine. nih.govresearchgate.net It is highly probable that CYP2D6 is also involved in the metabolism of Nisoxetine.
Other CYPs: Isoforms such as CYP3A4, CYP2B6, and CYP2C8 are also involved in the metabolism of various xenobiotics. nih.govupol.cz Studies on atomoxetine showed involvement from CYP2C8 and CYP2B6 in the formation of certain metabolites and CYP3A4 in the formation of hydroxylamine (B1172632). nih.gov
Reaction phenotyping studies using recombinant human CYP enzymes or chemical inhibitors would be required to definitively identify the specific isoforms responsible for Nisoxetine's metabolism. Such data is not currently available.
Formation and Analysis of Reactive Metabolites (e.g., Aldehydes, Hydroxylamines)
Reactive metabolites are chemically unstable molecules that can covalently bind to cellular macromolecules, which is sometimes associated with toxicity. The metabolic bioactivation of atomoxetine has been shown to produce reactive aldehyde and hydroxylamine metabolites. nih.gov Given the structural similarities, it is plausible that Nisoxetine could also be metabolized to form such reactive species. However, studies designed to trap and identify reactive metabolites of Nisoxetine have not been reported.
Comparative Metabolic Profiles Across Different Preclinical Species
Metabolism can vary significantly between species (e.g., rat, mouse, human), which is a critical consideration in preclinical drug development. researchgate.net For example, studies on the related compound duloxetine (B1670986) showed species differences in the metabolites observed between human and mouse liver microsomes. clinpgx.orgdoi.org Similarly, the metabolism of atomoxetine showed quantitative differences in the formation of aldehyde metabolites, which were less abundant in human liver microsomes compared to those from mice and rats. nih.gov A comparative metabolic study for Nisoxetine across different preclinical species has not been published, preventing an assessment of interspecies differences.
In Vivo Metabolic Profiling in Animal Excreta and Tissues
In vivo studies are essential for understanding the complete metabolic fate of a drug. These studies typically involve administering the compound to an animal model (e.g., rats) and analyzing urine, feces, and tissues to identify and quantify the parent drug and its metabolites. nih.gov While some in vivo studies have used Nisoxetine in rats, they have focused on its pharmacological effects on norepinephrine levels rather than characterizing its metabolic profile. nih.govnih.gov Consequently, there is no published data on the metabolites of Nisoxetine found in the excreta or tissues of preclinical animal models.
Advanced Analytical Methodologies for N Methyl 3 M Tolyloxy Propan 1 Amine
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is the cornerstone of analytical procedures for N-Methyl-3-(m-tolyloxy)propan-1-amine, providing the necessary resolving power to separate it from structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound. Reversed-phase HPLC methods are particularly effective for purity testing and quantification. These methods typically utilize a stationary phase, such as C18 or C8, and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724). researchgate.netijpsjournal.com The buffer's pH is often adjusted to ensure the amine is in its ionized form, which improves peak shape and retention. UV detection is commonly performed at wavelengths around 215-270 nm, where the aromatic rings of the molecule exhibit strong absorbance. researchgate.net
Table 1: Typical HPLC Parameters for the Analysis of Atomoxetine (B1665822) and Its Isomers
| Parameter | Typical Condition |
|---|---|
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Phosphate (B84403) Buffer (pH 2.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm or 270 nm |
| Temperature | 40 °C |
This table is interactive. Sort by clicking column headers.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and greater sensitivity. For this compound, UPLC can offer a distinct advantage by providing baseline separation from its ortho- and para- isomers in a much shorter run time, which is highly beneficial for high-throughput quality control environments.
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound can be analyzed by GC, its polarity and amine functional group may lead to peak tailing on standard non-polar columns. To overcome this, derivatization is often employed to convert the amine into a less polar and more volatile derivative. GC methods for related compounds have been developed using columns such as a 35% Phenyl Methyl Siloxane stationary phase. google.com The use of a flame ionization detector (FID) or a mass spectrometer (MS) allows for sensitive quantification and identification.
Table 2: General GC Parameters for Amine Analysis
| Parameter | Typical Condition |
|---|---|
| Column | HP-35 (35% Phenyl Methyl Siloxane), 30 m x 0.32 mm |
| Injector Temp. | 270 °C |
| Detector Temp. | 300 °C (FID or MS Transfer Line) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Ramped, e.g., 100 °C to 280 °C |
This table is interactive. Sort by clicking column headers.
Since this compound possesses a chiral center, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric purity of a sample. Chiral HPLC methods are most common for this purpose. These methods utilize a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.govresearchgate.net A normal-phase isocratic method has been successfully developed to separate the enantiomers of Atomoxetine as well as its meta and para positional isomers. nih.govresearchgate.net The mobile phase typically consists of a non-polar solvent like hexane, a polar modifier such as isopropanol (B130326), and a basic additive like diethylamine (B46881) (DEA) to improve the peak shape of the basic amine analytes. nih.govphenomenex.com
Table 3: Example Chiral HPLC Method for Separation of Atomoxetine Isomers
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H |
| Mobile Phase | Hexane / Isopropanol / Diethylamine / Trifluoroacetic Acid (85:15:0.15:0.2, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV |
| Reference | nih.gov |
This table is interactive. Sort by clicking column headers.
Hyphenated Analytical Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both quantitative and qualitative information, making them invaluable for structural confirmation and impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. As the separated components, such as this compound, elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the identity of the compound. This technique is particularly useful for definitively identifying unknown impurities or confirming the presence of specific related substances in a sample. A GC-MS assay has been developed for the quantification of atomoxetine in human plasma, demonstrating the technique's applicability to this class of compounds. researchgate.net
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the quantification of this compound, particularly in complex biological matrices. Its high sensitivity and selectivity allow for the detection of the analyte at very low concentrations.
Several robust LC-MS/MS methods have been developed and validated for this purpose. These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. Chromatographic separation is commonly achieved on a reverse-phase column (e.g., C8 or C18) using an isocratic or gradient mobile phase, often consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as acetonitrile or methanol).
Detection is performed using a triple quadrupole mass spectrometer, usually operating with positive electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored for quantification, ensuring high specificity. For this compound (atomoxetine), the mass transition m/z 256 → 44 is frequently monitored. Deuterated internal standards, such as atomoxetine-d3 (m/z 259 → 47), are often employed to ensure high accuracy and precision. researchgate.net
Validated methods demonstrate excellent linearity over wide concentration ranges, with lower limits of quantification (LLOQ) often reaching as low as 0.5 ng/mL in plasma. nih.gov These methods are characterized by high accuracy, precision, and recovery, making them suitable for therapeutic drug monitoring and pharmacokinetic studies. researchgate.netnih.gov
Interactive Data Table: Comparison of Published LC-MS/MS Methods
| Parameter | Method 1 nih.govnih.gov | Method 2 | Method 3 researchgate.net |
|---|---|---|---|
| Matrix | Plasma, Urine, Oral Fluid, Sweat | Human Plasma, Cellular Samples | Human Plasma |
| Sample Prep | Liquid-Liquid Extraction (tert-butyl methyl ether) | Protein Precipitation (acetonitrile) | Protein Precipitation (Methanol) |
| LC Column | Reverse-phase | Not specified | Kinetex C18 |
| Mobile Phase | Isocratic: 40% water, 60% buffered Acetonitrile/water | Not specified | Gradient elution |
| Ionization | ESI Positive | ESI Positive | ESI Positive |
| MS Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Transitions | Not specified | m/z 256 > 44 (Analyte), m/z 259 > 47 (IS) | m/z 256.4 > 43.8 (Analyte), m/z 259.3 > 47.0 (IS) |
| LLOQ | 0.5 ng/mL (Plasma/Oral Fluid), 10 ng/mL (Urine) | 3 ng/mL (Plasma) | 0.5 ng/mL |
| Linear Range | Not specified | 3 - 900 ng/mL (Plasma) | 0.5 - 2000 ng/mL |
| Recovery | > 65% | Not specified | Within acceptable limits |
Capillary Electrophoresis (CE) Approaches for Amine Analysis
Capillary Electrophoresis (CE) is a powerful separation technique based on the differential migration of charged species within a narrow-bore capillary under the influence of a high electric field. rjptonline.org For the analysis of amines like this compound, which are protonated and positively charged in acidic buffers, Capillary Zone Electrophoresis (CZE) is the most fundamental and widely used CE mode. rjptonline.org The separation principle in CZE relies on differences in the charge-to-size ratio of the analytes, which dictates their electrophoretic mobility. rjptonline.org
While specific CE applications for this compound are not extensively documented in the literature, methods developed for structurally similar compounds demonstrate the technique's applicability. For instance, a validated CE method for the analysis of dapoxetine, another propan-1-amine derivative, highlights the potential approach. agilent.com Such a method would typically involve a fused-silica capillary and a background electrolyte consisting of a phosphate buffer at a controlled pH (e.g., pH 6.3). agilent.com To enhance separation specificity, particularly for resolving related impurities or enantiomers, chiral selectors like cyclodextrins (e.g., sulfated γ-cyclodextrin) can be added to the background electrolyte. agilent.com Separations are carried out by applying a high voltage (e.g., 9 kV) at a controlled temperature, with detection commonly performed via UV absorbance at a low wavelength. agilent.com
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods offer a simple, cost-effective, and accessible alternative for the quantitative determination of this compound in bulk and pharmaceutical formulations. mdpi.com One such method is based on a nucleophilic substitution reaction between the secondary amine group of the analyte and 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS) in an alkaline medium. mdpi.com This reaction produces a vibrant, orange-colored chromogen that exhibits maximum absorbance (λmax) at approximately 474 nm. mdpi.com
The method is highly sensitive and adheres to Beer's law over a specific concentration range (e.g., 10-50 µg/mL), with a high correlation coefficient (r² > 0.999). mdpi.com Validation studies have established the method's precision and accuracy, with low limits of detection (LOD) and quantification (LOQ) calculated to be 0.2 µg/mL and 0.606 µg/mL, respectively. mdpi.com The robustness of the method is confirmed by the negligible effect of minor variations in reagent concentrations on the absorbance of the colored product. mdpi.com Another potential approach for amine determination involves the reduction of an iron(III)-ferrozine complex to a colored iron(II)-ferrozine complex, which can be measured spectrophotometrically. thermofisher.com
Table: Performance Characteristics of NQS Spectrophotometric Method mdpi.com
| Parameter | Value |
|---|---|
| λmax | 474 nm |
| Linear Range | 10-50 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.606 µg/mL |
| % Recovery | 98.00 - 101.13% |
Development of Advanced Sample Preparation Techniques (e.g., Solid-Phase Extraction)
Effective sample preparation is critical for accurate analysis, especially in complex matrices like plasma or urine. While liquid-liquid extraction and protein precipitation are commonly used, Solid-Phase Extraction (SPE) offers a more advanced and selective approach to isolate and concentrate this compound from biological samples.
The development of an SPE method is a systematic process tailored to the physicochemical properties of the analyte. Since this compound is a basic compound (pKa ≈ 9.8), a cation-exchange or a mixed-mode SPE sorbent (combining reversed-phase and cation-exchange properties) is highly effective. The generic steps for such a method are as follows:
Conditioning: The SPE cartridge is first treated with an organic solvent like methanol (B129727) to wet the sorbent material. mdpi.com
Equilibration: The sorbent is then equilibrated with an aqueous buffer (e.g., water or a low pH buffer) to prepare it for sample loading. mdpi.com
Sample Loading: The biological sample (e.g., plasma), with its pH adjusted to be at least 2 units below the analyte's pKa (i.e., pH < 7.8), is passed through the cartridge. At this pH, the amine group is protonated (positively charged), allowing it to bind strongly to the cation-exchange sorbent.
Washing: The cartridge is washed with a series of solvents to remove interfering matrix components. This typically includes a mild acidic buffer to keep the analyte retained while washing away neutral and acidic compounds, followed by a weak organic solvent (e.g., methanol) to remove non-polar interferences. mdpi.com
Elution: The purified analyte is eluted from the sorbent using a solvent mixture designed to neutralize the amine group or disrupt the ionic interaction. This is typically achieved with a small volume of an organic solvent (e.g., methanol) containing a basic modifier like ammonium hydroxide (B78521) (e.g., 2-5%).
Solvent Exchange: The eluate is often evaporated to dryness and reconstituted in a small volume of the mobile phase used for the subsequent LC-MS/MS or HPLC analysis. mdpi.com
Academic Relevance and Research Applications of N Methyl 3 M Tolyloxy Propan 1 Amine
Utility as a Reference Standard or Impurity in Pharmaceutical Research and Development
N-Methyl-3-(m-tolyloxy)propan-1-amine is primarily recognized for its significant role in the pharmaceutical industry as a reference standard and known impurity related to Atomoxetine (B1665822). chemicalbook.com Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor, is the (R)-enantiomer of N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine. wikipedia.org During the synthesis of Atomoxetine, positional isomers such as the meta-tolyloxy analogue, this compound, can be formed as process-related impurities. chemicalbook.com
Regulatory agencies worldwide mandate strict control over the impurity profiles of active pharmaceutical ingredients (APIs). Consequently, the identification, quantification, and control of impurities like this compound are critical components of quality control and assurance in drug manufacturing. To meet these regulatory requirements, highly purified forms of this compound are synthesized and used as pharmaceutical analytical impurities or reference standards. labmix24.com
These standards are indispensable for:
Method Development and Validation: Establishing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify the presence of this specific impurity in batches of Atomoxetine.
Quality Control: Routine testing of API and finished drug products to ensure that the level of the impurity does not exceed the safety thresholds established by pharmacopeias and regulatory bodies like the United States Pharmacopeia (USP). labmix24.com
Stability Studies: Assessing the degradation pathways of the drug substance and product, where the formation of impurities over time is monitored under various environmental conditions.
The compound is officially designated by the USP as Atomoxetine Related Compound B. pharmaffiliates.compharmaffiliates.com Its availability as a certified reference material allows pharmaceutical laboratories to achieve conclusive results in their analytical testing, ensuring the safety and efficacy of the final medicinal product. labmix24.com
| Designation | Supplier/Authority | CAS Number | Molecular Formula (HCl Salt) | Catalogue Number (Example) |
|---|---|---|---|---|
| Atomoxetine Related Compound B | USP | 873310-28-2 | C17H22ClNO | USP-1044488 |
| Atomoxetine EP Impurity D | European Pharmacopoeia | 1643684-05-2 ((R)-isomer HCl) | C17H22ClNO | - |
| N-Methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine Hydrochloride | Pharmaffiliates | 873310-28-2 | C17H22ClNO | PA 28 0771010 |
Role as a Key Synthetic Intermediate for Novel Chemical Entities
The aryloxy propanamine scaffold, to which this compound belongs, is a versatile and privileged structure in medicinal chemistry. This structural motif serves as a crucial synthetic intermediate for the development of a wide range of novel chemical entities with diverse pharmacological activities. nih.govnih.govresearchgate.netnih.gov The flexibility of this scaffold allows for systematic modifications at the aromatic rings, the propanamine chain, and the amine terminus, enabling the synthesis of large compound libraries for drug discovery programs.
Research has demonstrated that compounds derived from aryloxy propanamine intermediates exhibit activities across various therapeutic areas:
Antisecretory Agents: Heterocyclic (aryloxy)alkylamines have been synthesized and shown to possess gastric antisecretory activity through the inhibition of the H+/K+-ATPase enzyme. nih.gov
Antiarrhythmic Agents: Novel (aryloxy)propanolamines have been developed that possess both Class II and Class III antiarrhythmic properties. nih.govjst.go.jp
Adrenergic β-Blocking Agents: The aryloxy propanolamine (B44665) structure is a classic pharmacophore for β-blockers used in treating cardiovascular conditions. nih.gov
The synthesis of these novel entities often involves multi-step processes where the aryloxy propanamine core is constructed first, followed by the introduction of various functional groups to explore and optimize biological activity. nih.govmdpi.com For instance, the synthesis of novel antiproliferative agents has been achieved using a 3-propanamide backbone, showcasing the adaptability of the core propanamine structure. mdpi.com Therefore, this compound and its analogues represent valuable building blocks for chemists aiming to design and synthesize new therapeutic agents.
Contribution to Structure-Activity Relationship (SAR) Databases for Diverse Amine Compounds
This compound, along with its positional isomers (ortho- and para-tolyloxy), plays a vital role in the development of structure-activity relationship (SAR) databases. nih.gov SAR studies are fundamental to medicinal chemistry, as they elucidate how minor changes in a molecule's structure affect its biological activity, selectivity, and pharmacokinetic properties.
The specific case of Atomoxetine and its related compounds is a clear example. Atomoxetine is the ortho-tolyloxy isomer, while this compound is the meta-isomer and Atomoxetine Related Compound C is the para-isomer. pharmaffiliates.comchemicalbook.com By synthesizing and evaluating these three distinct positional isomers, researchers can precisely determine the impact of the methyl group's position on the phenoxy ring.
This comparative analysis provides crucial data points for SAR databases, addressing key questions such as:
Receptor Binding and Potency: How does the methyl group's location influence the molecule's affinity for the norepinephrine transporter (NET)?
Selectivity: Does the isomeric position affect binding to other monoamine transporters, such as those for serotonin (B10506) or dopamine (B1211576)?
Metabolism: Are the isomers metabolized differently by cytochrome P450 enzymes, particularly CYP2D6, which is the primary metabolic pathway for Atomoxetine? researchgate.netnih.gov
Physicochemical Properties: How do properties like solubility, lipophilicity, and crystal packing change with the substituent's position?
The data generated from studying these isomers are critical for designing future norepinephrine reuptake inhibitors with improved potency, selectivity, and metabolic stability. nih.gov The inclusion of such closely related analogues in SAR databases provides a high-resolution map of the chemical space around a lead compound, guiding the rational design of next-generation therapeutics.
Applications in the Development of Novel Chemical Synthesis Methodologies
The synthesis of aryloxy propanamines, including this compound, has been a subject of extensive research, driving the development and refinement of chemical synthesis methodologies. nih.gov The challenges associated with controlling stereochemistry and achieving high yields in the formation of these structures have spurred innovation in synthetic organic chemistry.
One area of development has been the improvement of classical reactions, such as the Ullmann condensation, which is often used to form the characteristic aryloxy ether bond. nih.gov Modern protocols may utilize copper catalysts with specific ligands to improve reaction efficiency and yields. nih.gov
Furthermore, methodologies for creating related structures have been optimized. For example, solvent-free microwave irradiation has been employed for the ring-opening of aryloxy epoxides with amines, a key step in producing related aryloxypropanolamines. researchgate.net This method dramatically reduces reaction times from hours to minutes and increases yields, representing a significant advancement in green chemistry and process efficiency. researchgate.net The development of such protocols is often driven by the need to synthesize libraries of compounds like aryloxy propanamines for drug discovery programs, where speed and efficiency are paramount. unimi.it
Design and Synthesis of Radiolabeled Analogues for Preclinical Imaging Research
The this compound structure is well-suited for the design and synthesis of radiolabeled analogues for use in preclinical imaging techniques like Positron Emission Tomography (PET). mdanderson.org PET imaging allows for the non-invasive, real-time visualization and quantification of biological processes in living subjects, making it an invaluable tool in drug development and neuroscience research. austinpublishinggroup.com
The terminal N-methyl group on the compound is an ideal site for radiolabeling with the short-lived positron-emitting isotope Carbon-11 (B1219553) (¹¹C, half-life ≈ 20.4 minutes). mdanderson.org The synthesis of a [¹¹C]-labeled version of this compound would typically involve:
Synthesis of the desmethyl precursor, 3-(m-tolyloxy)-3-phenylpropan-1-amine.
Radiomethylation of the precursor's primary amine using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate, which are common ¹¹C-methylating agents produced from a cyclotron.
This strategy has been successfully applied to structurally similar molecules for PET imaging research. Once synthesized, such a radiotracer could be used in preclinical animal models to:
Investigate its biodistribution and pharmacokinetics.
Determine its ability to cross the blood-brain barrier.
Quantify its binding to target receptors, such as the norepinephrine transporter, in the brain.
While nanoparticles are also a focus of radiolabeling research for PET imaging, the direct labeling of small molecules like this compound remains a primary method for developing specific receptor-targeted imaging agents. austinpublishinggroup.comnih.govnih.govmdpi.com
Emerging Research Trends and Future Perspectives for N Methyl 3 M Tolyloxy Propan 1 Amine
Exploration of Undiscovered Chemical Space Utilizing N-Methyl-3-(m-tolyloxy)propan-1-amine as a Scaffold
The structural framework of this compound, which is closely related to Nisoxetine (B1678948), serves as a valuable scaffold for medicinal chemists to explore new chemical entities. The phenoxyphenylpropylamine (PPA) group, to which these compounds belong, allows for systematic modifications that can lead to significant changes in pharmacological properties. wikipedia.org This exploration of "chemical space" involves creating a library of analogues to discover compounds with novel or improved therapeutic activities.
The history of the PPA series itself is a testament to this approach. Subtle chemical alterations to the PPA scaffold led to the development of compounds with selective inhibitory effects on serotonin (B10506) (5-HT) uptake, which culminated in the synthesis of fluoxetine (B1211875), a selective serotonin reuptake inhibitor (SSRI), from a norepinephrine-selective precursor like Nisoxetine. wikipedia.org The mechanism of action for phenoxyphenylpropyamines is critically dependent on the type and position of substitutions on the aromatic rings. wikipedia.org For instance, compounds with a substitution at the 4' position tend to be selective for serotonin transporters, while those with a 2' substitution are often selective for norepinephrine (B1679862) transporters. wikipedia.org This principle guides the rational design of new molecules based on the this compound scaffold.
Researchers continue to synthesize novel analogues to probe biological systems. For example, fluorescent probes based on the nisoxetine structure have been developed to illuminate the norepinephrine transporter, demonstrating the versatility of this scaffold in creating new research tools. nih.gov
| Compound Class | Key Structural Feature | Primary Transporter Selectivity | Example |
|---|---|---|---|
| Nisoxetine Analogues | Substitution at 2' position of the phenoxy ring | Norepinephrine (NET) | Nisoxetine |
| Fluoxetine Analogues | Substitution at 4' position of the phenoxy ring | Serotonin (SERT) | Fluoxetine |
| Dual Inhibitors | Fused phenyl group at 2' and 3' positions | Norepinephrine (NET) and Serotonin (SERT) | Duloxetine (B1670986) |
Integration of Artificial Intelligence and Machine Learning in Amine Compound Design and Activity Prediction
ML models can be trained on large datasets of known amine compounds to identify complex patterns and relationships between chemical structures and their biological functions. mdpi.comnih.gov For example, machine learning methods like random forest and gradient boosting are being used to develop classification models that can predict the N-dealkylation of amine contaminants, a crucial factor in their metabolic transformation. mdpi.com Similarly, AI algorithms can analyze molecular structures to forecast properties like oxidative degradation rates, which is valuable for assessing the environmental stability of amines. nih.govacs.org
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| High-Throughput Virtual Screening | AI algorithms screen vast digital libraries of chemical compounds to identify potential drug candidates based on predicted interactions with biological targets. nih.gov | Accelerates the identification of promising lead compounds for further development. mdpi.com |
| ADME/Tox Prediction | ML models are trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new amine compounds. drugdiscoveryonline.com | Reduces late-stage failures in drug development by identifying compounds with poor pharmacokinetic or safety profiles early on. |
| Generative Molecule Design | Generative AI models, inspired by large language models, create novel molecular structures with desired properties. orange.com | Enables the de novo design of innovative amine-based drugs and materials. |
| Reaction Prediction & Synthesis Planning | AI tools predict the outcomes of chemical reactions and devise optimal synthetic routes for target molecules. | Improves the efficiency and success rate of chemical synthesis. |
Development of More Sustainable and Atom-Economical Synthetic Routes
In response to growing environmental concerns, the principles of "green chemistry" are being increasingly integrated into the synthesis of pharmaceuticals and fine chemicals. unibo.itchemistryjournals.net This paradigm shift focuses on designing processes that are more efficient, produce less waste, and use less hazardous substances. thepharmajournal.com For compounds like this compound, research is moving towards developing more sustainable and atom-economical synthetic routes.
A key metric in green chemistry is "atom economy," which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org Traditional synthetic methods often have poor atom economy, generating significant amounts of waste as byproducts. nih.govrsc.org Modern approaches aim to maximize atom economy by favoring reactions like additions and rearrangements over less efficient substitutions and eliminations. nih.gov
Recent advances include the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions, often in aqueous solutions. dbu.de A chemoenzymatic synthesis for non-tricyclic antidepressants like Nisoxetine has been reported, utilizing lipases to create chiral building blocks, which represents a greener alternative to traditional chemical methods. researchgate.net Other strategies involve using alternative, less toxic solvents, developing highly efficient catalytic systems to reduce energy consumption, and designing synthetic pathways with fewer steps. chemistryjournals.netthepharmajournal.com
| Principle | Objective | Example Strategy |
|---|---|---|
| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. wikipedia.org | Designing syntheses that utilize addition reactions over substitution reactions. |
| Use of Safer Solvents | Minimize the use of auxiliary substances (e.g., solvents) or make them innocuous. | Replacing volatile organic solvents with water, supercritical fluids, or ionic liquids. chemistryjournals.net |
| Catalysis | Use catalytic reagents (which are used in small amounts and can be recycled) in preference to stoichiometric reagents. | Employing enzyme (biocatalysis) or transition-metal catalysts to improve reaction efficiency and selectivity. researchgate.net |
| Design for Energy Efficiency | Conduct synthetic steps at ambient temperature and pressure whenever possible. | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. chemistryjournals.net |
Advanced Mechanistic Investigations Employing this compound and its Analogues
A deep understanding of how a molecule interacts with its biological target at a molecular level is crucial for drug development and basic scientific research. Advanced mechanistic investigations using this compound and its analogues, particularly Nisoxetine, have provided significant insights into their mode of action. Nisoxetine is a potent and selective inhibitor of the norepinephrine transporter (NET). wikipedia.orgnih.gov
Studies have shown that the binding of Nisoxetine to the human norepinephrine transporter is a saturable process, indicating a specific interaction with a finite number of binding sites. wikipedia.org This binding is also enhanced by the presence of sodium and chloride ions, which suggests these ions play a role in the conformational state of the transporter and its affinity for the ligand. wikipedia.org Furthermore, there is a significant difference in affinity between the isomers of Nisoxetine, with the R-isomer having a 20-fold greater affinity for the NET than the S-isomer, highlighting the importance of stereochemistry in its biological activity. wikipedia.org
To probe these mechanisms in vivo and in vitro, researchers have developed radiolabeled versions of these compounds. Tritiated nisoxetine ([³H]-nisoxetine) has proven to be a useful radioligand for labeling norepinephrine uptake sites in laboratory settings. wikipedia.orgrevvity.com Attempts have also been made to use carbon-11 (B1219553) labeled nisoxetine ([¹¹C]-nisoxetine) for positron emission tomography (PET) imaging of the NET in the brain. nih.govnih.gov While these PET studies were hampered by issues of nonspecific binding, they represent important mechanistic investigations into the compound's in-vivo behavior and have guided the development of next-generation imaging agents. wikipedia.orgnih.gov
| Finding | Experimental Approach | Significance |
|---|---|---|
| Potent and selective NET inhibition | In vitro uptake assays | Establishes the primary pharmacological mechanism of action. wikipedia.orgnih.gov |
| Stereoselective binding (R-isomer > S-isomer) | Competitive binding assays | Demonstrates the importance of 3D structure for target interaction. wikipedia.org |
| Na+ and Cl- dependent binding | Radioligand binding assays with varying ion concentrations | Provides insight into the molecular requirements for ligand-transporter interaction. wikipedia.org |
| In vivo brain distribution | PET imaging with [¹¹C]-nisoxetine and autoradiography. nih.gov | Characterizes the compound's ability to cross the blood-brain barrier and engage with its target in a living system. |
Opportunities for Novel Academic Discoveries in Amine Chemistry and Related Fields
The study of amines, including complex structures like this compound, continues to present fertile ground for novel academic discoveries. The diverse reactivity and functionality of the amine group make these compounds central to many areas of science, from medicine to materials. ijrpr.compurkh.com
In medicinal chemistry, the ongoing development of novel amine-based therapeutics remains a prominent research area. ijrpr.com The challenges associated with achieving selective and efficient synthesis for certain classes of amines continue to drive innovation in synthetic organic chemistry, pushing for the discovery of new reactions and catalytic systems. ijrpr.comsciencedaily.com
Q & A
Q. Optimization Strategies :
- Catalyst Selection: Palladium/copper systems (e.g., Pd(PPh₃)₂Cl₂/CuI) enhance alkyne functionalization efficiency (67% yield achieved in analogous syntheses) .
- Purification: Flash column chromatography (e.g., 10–40% EtOAc in pentane) improves purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the m-tolyloxy group and methylamine moiety. For example, δ ~2.3 ppm (N–CH₃) and aromatic proton splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z ~245 for C₁₁H₁₅NO).
- Infrared (IR) : Stretching frequencies for C–O (1250 cm⁻¹) and N–H (3300 cm⁻¹) bonds .
- TLC Monitoring : Rf values (e.g., 0.43 in 20% EtOAc/pentane) track reaction progress .
Advanced: How can enantiomeric purity be ensured during synthesis, and what resolution methods are validated for this compound?
Methodological Answer:
- Chiral Resolution : Use of chiral auxiliaries or chromatography (e.g., chiral HPLC with cellulose-based columns) to separate enantiomers.
- Dynamic Kinetic Resolution : Asymmetric catalysis (e.g., chiral Pd complexes) during etherification .
- Evaluation : Reported enantiomeric excess (e.e.) values ≥93% via polarimetry or chiral shift reagents in NMR .
Advanced: What catalytic systems improve efficiency in alkyne functionalization or cross-coupling steps during synthesis?
Methodological Answer:
- Pd/Cu Synergy : Pd(PPh₃)₂Cl₂ (2 mol%) with CuI (2 mol%) promotes Sonogashira-type couplings, achieving 67% yield in analogous propargylamine syntheses .
- Base Optimization : Et₃N (3.3 equiv) enhances deprotonation in alkyne activation .
- Additive Effects : Aryl iodides (e.g., 1-fluoro-3-iodobenzene) improve trans-hydroalkoxylation regioselectivity .
Advanced: How do structural modifications (e.g., substituent variation on the aryloxy group) impact pharmacological activity as a serotonin-norepinephrine reuptake inhibitor (SNRI)?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- In Vitro Assays : Competitive radioligand binding assays (e.g., [³H]-citalopram for SERT affinity) quantify inhibition potency .
Advanced: What stability-indicating analytical methods are recommended for assessing degradation under stress conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–80°C), humidity (75% RH), and acidic/alkaline hydrolysis.
- UV-Vis Spectrophotometry : Track absorbance shifts at λmax ~270 nm (aryloxy chromophore) .
- HPLC/LC-MS : Quantify degradation products (e.g., hydrolyzed amine or demethylated analogs) .
Advanced: How can researchers address contradictions in reported synthetic yields (e.g., 35% vs. 67%) for analogous compounds?
Methodological Answer:
- Critical Factors :
- Reproducibility : Standardize reaction scales and workup protocols to minimize variability.
Advanced: What are the common impurities in this compound, and how are they profiled?
Methodological Answer:
- Impurity Sources :
- Analytical Profiling :
- Reference Standards : Use certified impurities (e.g., EP/Pharmaceutical Secondary Standards) for HPLC calibration .
- Structural Elucidation : LC-MS/MS and 2D NMR (COSY, HSQC) identify unknown impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
